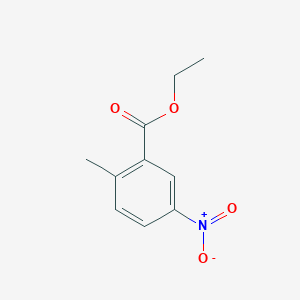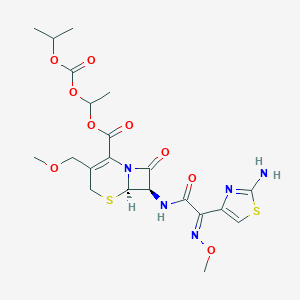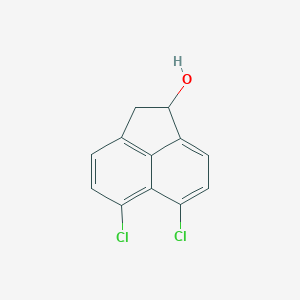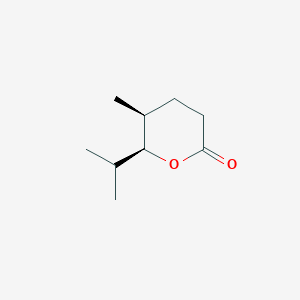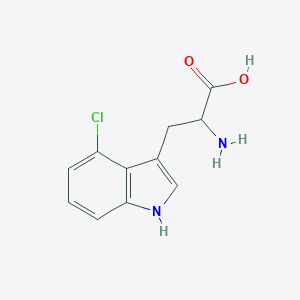
4-cloro-DL-triptófano
Descripción general
Descripción
This compound is an indolyl carboxylic acid . It has a molecular formula of C11H11ClN2O2 .
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of this compound includes an indole ring linked to a carboxylic acid chain . The molecular weight is 238.67 .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 476.9±45.0 °C, and its density is predicted to be 1.474±0.06 g/cm3 . The pKa value is predicted to be 2.19±0.10 .Aplicaciones Científicas De Investigación
Agotamiento de Serotonina
Se sabe que el 4-cloro-DL-triptófano actúa como un inhibidor irreversible de la triptófano hidroxilasa . Esta enzima es crucial para la biosíntesis de serotonina, un neurotransmisor involucrado en la regulación del estado de ánimo, el sueño y el apetito. Al inhibir esta enzima, el this compound puede agotar los niveles de serotonina en el cerebro, lo cual es útil para estudiar el papel de la serotonina en varios procesos fisiológicos y patológicos.
Biosíntesis de Derivados de Triptófano
Las investigaciones han demostrado que los derivados del triptófano desempeñan un papel importante en diversas industrias, incluidas la química, la alimentaria, la polimérica y la farmacéutica . El this compound se puede utilizar en ingeniería metabólica para reconstruir vías de biosíntesis artificiales en microorganismos como Escherichia coli y Corynebacterium glutamicum, lo que lleva a la producción de valiosos derivados del triptófano.
Estudios de Halogenación en Plantas
En biología vegetal, el this compound se ha identificado en plantas jóvenes de Vicia faba y se incorpora al ácido 4-cloroindolacético . Esta aplicación es importante para comprender las reacciones de halogenación en las plantas y el papel de los indoles clorados en la regulación del crecimiento de las plantas.
Biosíntesis de Auxinas
Se ha estudiado el L-4-Cloro-triptófano por su papel en la biosíntesis de auxinas, una clase de hormonas vegetales esenciales para el desarrollo del cuerpo vegetal . La incorporación del compuesto al ácido 4-cloroindolacético, aunque en una proporción baja, proporciona información sobre las vías de la biosíntesis de auxinas y su regulación.
Inhibición Enzimática para Aplicaciones Terapéuticas
Las propiedades inhibitorias del this compound sobre las enzimas se pueden aprovechar para fines terapéuticos. Por ejemplo, su papel como inhibidor de la triptófano hidroxilasa se puede utilizar en el desarrollo de tratamientos para afecciones asociadas con la desregulación de la serotonina .
Estudios de Diversidad Molecular
El this compound puede contribuir al estudio de la diversidad molecular, particularmente en el contexto de los derivados del indol. Estos estudios son cruciales para el descubrimiento de nuevos compuestos con aplicaciones potenciales en medicina, como inhibidores para enzimas o receptores específicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-DL-Tryptophan, also known as 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid or L-4-Chlorotryptophan, is tryptophan hydroxylase . Tryptophan hydroxylase is a rate-limiting enzyme in the biosynthesis of serotonin .
Mode of Action
4-Chloro-DL-Tryptophan acts as a selective and irreversible inhibitor of tryptophan hydroxylase . By inhibiting this enzyme, it interferes with the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .
Biochemical Pathways
The inhibition of tryptophan hydroxylase by 4-Chloro-DL-Tryptophan disrupts the serotonin synthesis pathway . This disruption leads to a significant decrease in the levels of serotonin in the brain . The compound also affects the kynurenine pathway, another significant metabolic pathway of tryptophan .
Result of Action
The primary result of 4-Chloro-DL-Tryptophan’s action is a significant decrease in serotonin levels in the brain . This depletion of serotonin can lead to various physiological effects, depending on the context. For instance, it has been used to induce insomnia in rat models . It also helps to improve the inflammation of lung tissue and remodeling pulmonary artery .
Análisis Bioquímico
Biochemical Properties
It is known that tryptophan and its derivatives, including 4-chloro-DL-tryptophan, are crucial for maintaining neurological function, immunity, and homeostasis in the body
Cellular Effects
It is known that tryptophan and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that tryptophan and its derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that tryptophan and its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that tryptophan and its derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that tryptophan and its derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that tryptophan and its derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that tryptophan and its derivatives can be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTHKYABOMUPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555058 | |
| Record name | 4-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118244-93-2, 52448-14-3 | |
| Record name | 4-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-4-Chlorotryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030400 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding L-4-Chlorotryptophan in Pisum sativum immatum?
A1: The research paper focuses on the isolation and characterization of L-4-Chlorotryptophan, also known as 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid, from the immatum (immature seeds) of Pisum sativum, commonly known as the garden pea. This finding is significant because it identifies a naturally occurring halogenated form of tryptophan, an essential amino acid. The presence of this compound in a common plant species raises questions about its potential biological roles and implications for plant metabolism and development.
Q2: How does the study contribute to our understanding of N-malonyl-4-chlorotryptophan?
A2: The paper investigates the stereochemistry of N-malonyl-4-chlorotryptophan. The researchers were able to reassign the absolute stereochemistry of this compound, providing crucial information for understanding its biosynthesis and potential biological activity. [] This finding could have implications for future studies investigating the role of N-malonyl-4-chlorotryptophan and related compounds in plants.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



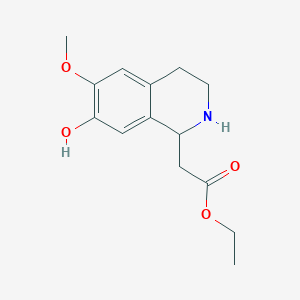

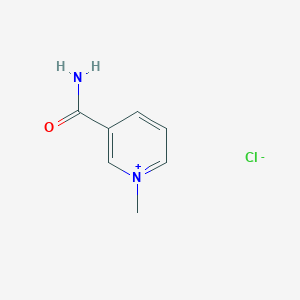
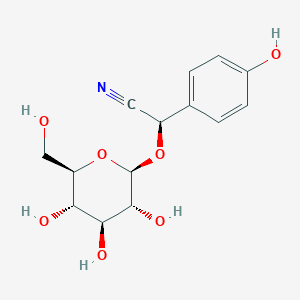


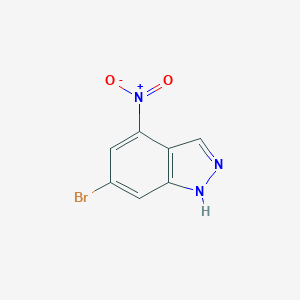
![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)
